Kininogen-Based Thrombin Inhibitor
Overview
Description
Kininogen-Based Thrombin Inhibitor is a compound derived from kininogen, a multidomain glycoprotein found in the blood of most vertebrates. Kininogen plays a crucial role in the intrinsic pathway of coagulation, leading to thrombin generation. This compound is particularly significant due to its potential therapeutic applications in managing thrombotic disorders and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kininogen-Based Thrombin Inhibitor involves the enzymatic cleavage of kininogen by plasma and tissue kallikreins. This process produces small peptides, including the active kinin bradykinin, which is further modified to develop the thrombin inhibitor. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzymes involved .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce kininogen, followed by enzymatic cleavage and purification steps. Advanced biotechnological techniques, such as recombinant DNA technology, are employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Kininogen-Based Thrombin Inhibitor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various modified peptides and proteins with enhanced thrombin inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety .
Scientific Research Applications
Kininogen-Based Thrombin Inhibitor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and the mechanisms of enzymatic reactions.
Biology: Employed in research on blood coagulation pathways and the role of kininogen in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in managing thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Mechanism of Action
The mechanism of action of Kininogen-Based Thrombin Inhibitor involves its interaction with thrombin, a key enzyme in the blood coagulation cascade. The inhibitor binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. This interaction is mediated by specific amino acid residues in the inhibitor that interact with the catalytic triad of thrombin .
Comparison with Similar Compounds
Similar Compounds
Heparin: A widely used anticoagulant that inhibits thrombin and other clotting factors.
Warfarin: An oral anticoagulant that inhibits the synthesis of vitamin K-dependent clotting factors.
Direct Thrombin Inhibitors: Compounds like dabigatran that directly inhibit thrombin activity.
Uniqueness
Kininogen-Based Thrombin Inhibitor is unique due to its origin from kininogen and its dual role in both inhibiting thrombin and modulating the kallikrein-kinin system. This dual functionality provides a broader therapeutic potential compared to other anticoagulants that primarily target thrombin .
Biological Activity
Kininogen-based thrombin inhibitors, particularly high molecular weight kininogen (HK), play a significant role in the regulation of thrombin activity and platelet aggregation. This article delves into the biological activities of kininogen, its mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Kininogen
Kininogens are plasma proteins that serve as precursors to kinins, which are peptides that mediate various physiological processes, including blood pressure regulation and inflammation. The two main forms are high molecular weight kininogen (HK) and low molecular weight kininogen (LK). HK is particularly noted for its role in coagulation processes.
Thrombin Inhibition
HK inhibits thrombin-induced platelet aggregation through several mechanisms:
- Dose-Dependent Inhibition : Studies show that HK inhibits alpha-thrombin-induced aggregation in a dose-dependent manner, with complete inhibition at concentrations around 0.67 µmol/L .
- Binding Interference : HK prevents the binding of thrombin to platelets, thereby inhibiting downstream signaling processes that lead to aggregation and secretion of ATP .
- Specificity : The inhibitory effects are specific to thrombin; HK does not affect platelet aggregation induced by other agents like ADP or collagen .
Biological Activities and Physiological Effects
Kininogens have diverse biological activities:
- Coagulation Role : HK is essential in the intrinsic pathway of coagulation, facilitating the activation of factor XI and prekallikrein on negatively charged surfaces .
- Vasoactive Peptide Release : HK can liberate bradykinin (BK), which has multiple physiological effects, including vasodilation and increased vascular permeability .
- Inflammatory Response Modulation : BK plays a role in inflammation, affecting vascular permeability and mediating pain responses through interactions with specific receptors .
Case Studies
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Association with Venous Thromboembolism (VTE) :
A nested case-cohort study within the ARIC cohort examined the relationship between plasma levels of HK and VTE incidence. Results indicated no positive association; rather, higher levels of HK were inversely correlated with VTE occurrences . -
Murine Models :
Knockout studies in mice lacking the kininogen gene demonstrated prolonged carotid artery occlusion times, suggesting that HK contributes to thrombosis under certain conditions .
Data Table: Summary of Key Research Findings
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLFXLSDCKAEI-AZTPLLCYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N8O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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